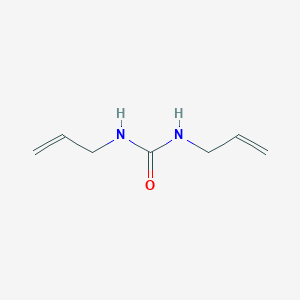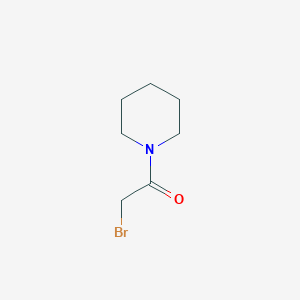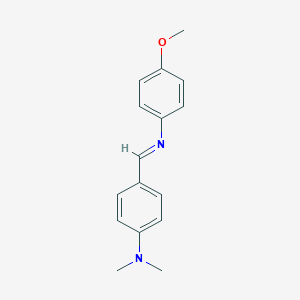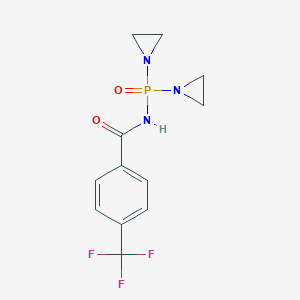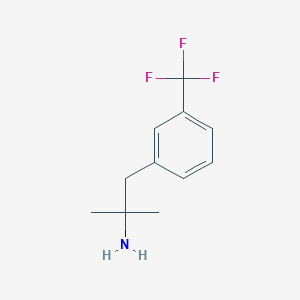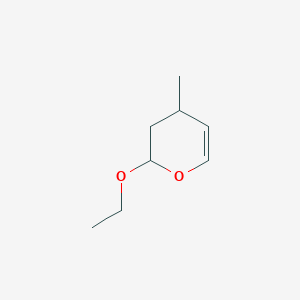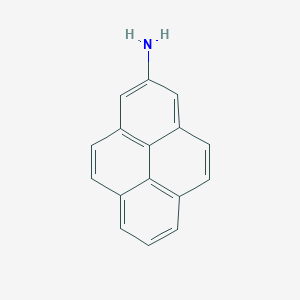
2-Aminopyrene
説明
2-Aminopyrene is a compound with the molecular formula C16H11N . It is also known by other names such as pyren-2-amine and 2-Pyrenamine . It is a member of a family of monoamino and diamino derivatives of pyridine .
Synthesis Analysis
The synthesis of 2-Aminopyrene has been achieved through various methods. One method involves the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions . Another method involves a four-component reaction of acetophenone, malononitrile, triethoxymethane, and different primary amines using different surfactant-containing mesoporous catalysts .Molecular Structure Analysis
The molecular structure of 2-Aminopyrene consists of a pyrene core with an amino group attached at the 2-position . The exact mass and monoisotopic mass of the compound are 217.089149355 g/mol .Chemical Reactions Analysis
2-Aminopyrene can undergo various chemical reactions. For instance, it can participate in multicomponent reactions to form 2-aminopyridine derivatives . It can also react selectively with very bulky electrophiles, such as tert-butyl chloride .Physical And Chemical Properties Analysis
2-Aminopyrene has a molecular weight of 217.26 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 .科学的研究の応用
Materials Science
2-Aminopyrene is utilized in the development of novel materials due to its extended rigid structure and photophysical properties . It serves as a building block for creating new molecular architectures with potential applications in nanotechnology and advanced material design.
Supramolecular Chemistry
In supramolecular chemistry, 2-Aminopyrene’s ability to engage in π-π stacking and hydrogen bonding makes it a valuable component for the construction of complex molecular systems . These properties are exploited in the design of molecular receptors, sensors, and self-assembling materials.
Biological Chemistry
The compound’s derivatives exhibit significant biological activities, including antimicrobial, antiviral, and antitumor properties . This makes 2-Aminopyrene a promising candidate for drug development and pharmacological research.
Photophysical Research
2-Aminopyrene derivatives are studied for their photophysical properties, which are crucial in understanding fluorescence behavior and designing fluorescent sensors . These applications are particularly relevant in the fields of bioimaging and environmental monitoring.
Electronic Properties Research
Research into the electronic properties of 2-Aminopyrene derivatives has shown potential in optoelectronic applications . The compound’s ability to undergo redox reactions makes it suitable for use in energy storage systems and supercapacitors.
Rigid Structure Analysis
The rigid structure of 2-Aminopyrene is analyzed for its potential in strengthening materials . This property is essential in the development of robust and durable materials for various industrial applications.
Nonlinear Optical Properties
2-Aminopyrene is investigated for its nonlinear optical properties, which are important for applications in optical switching, electro-optical modulation, and photonic devices .
Drug Discovery
Due to its low molecular weight and functionalization potential, 2-Aminopyrene is a key moiety in the synthesis of diverse biological molecules used in drug discovery . It helps in the development of pharmacophores targeting various biological pathways.
作用機序
Mode of Action
It’s important to note that the mode of action of a compound is determined by its interaction with its targets, leading to changes in cellular or physiological functions .
Biochemical Pathways
It’s worth noting that the compound is likely to interact with various biochemical pathways due to its chemical structure .
Pharmacokinetics
The bioavailability of a compound is influenced by these ADME properties .
Result of Action
These effects are typically determined by the compound’s interaction with its targets and the subsequent changes in cellular or physiological functions .
将来の方向性
特性
IUPAC Name |
pyren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFBSLEAGDECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169543 | |
| Record name | 2-Pyrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyrene | |
CAS RN |
1732-23-6 | |
| Record name | 2-Aminopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Aminopyrene itself doesn't directly interact with DNA. It becomes reactive after metabolic activation, primarily through nitroreduction of 2-nitropyrene [, , ]. The activated metabolite, often N-hydroxy-2-aminopyrene, reacts with DNA to form adducts primarily at the C8 position of deoxyguanosine and deoxyadenosine []. These adducts, N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, are significant because they can cause mutations in DNA, potentially leading to cancer development [, , ].
ANone: While the provided abstracts don't delve into detailed spectroscopic data, we can summarize the key structural aspects of 2-Aminopyrene:
ANone: Researchers utilize a combination of techniques to study 2-Aminopyrene and its DNA adducts:
- High-Performance Liquid Chromatography (HPLC): HPLC is crucial for separating 2-AP metabolites and DNA adducts from complex biological matrices [, , , ].
- Mass Spectrometry (MS): MS techniques help identify and confirm the structure of 2-AP adducts based on their mass-to-charge ratios [, ].
- NMR Spectroscopy: Proton NMR spectral analysis provides detailed structural information about the adducts, confirming the position of modification on DNA bases [].
- Radiolabeling: Using radiolabeled 2-nitropyrene ([3H]2-nitropyrene) allows researchers to track the formation and quantify the levels of DNA adducts [].
ANone: Studies using mice models show that dietary restriction (DR) can have an age-dependent effect on the formation of 2-AP-DNA adducts []. While DR didn't consistently reduce adduct formation across all age groups, the research suggests that it might play a role in modulating the metabolic activation of 2-NP and subsequent adduct levels, particularly in specific age groups.
ANone: Yes, research indicates that the local DNA sequence context can influence the conformation of 2-AP-DNA adducts []. Studies using defined DNA sequences show that the adduct can exist in an equilibrium between an intercalated form (where the aminopyrene ring inserts between DNA base pairs) and an external form. The relative proportions of these forms can be influenced by the identity of the base opposite the adducted guanine, highlighting the importance of sequence context in adduct conformational dynamics.
ANone: 2-Nitropyrene, the parent compound of 2-AP, is primarily formed through atmospheric reactions and is considered a marker for human exposure to nitro-PAHs in ambient air []. Understanding the metabolic pathways of 2-NP, particularly the formation and actions of 2-AP, is crucial for assessing the potential health risks associated with exposure to airborne pollutants.
ANone: While not directly addressed in the provided abstracts, research indicates that derivatives of 2-aminopyrene, particularly those with modifications to the amine group, have been explored in materials science. One example is the use of 2-aminopyrene-3,4,9,10-tetraone (PYT-NH2) in the development of high-performance supercapacitors []. This highlights the potential of leveraging the unique electronic and structural properties of 2-AP derivatives for advanced material applications.
ANone: Studies in rats have shown that following oral administration, 2-nitropyrene is metabolized through both ring oxidation and nitroreduction pathways []. A significant portion of the administered dose is excreted in the feces as metabolites such as 6-hydroxy-2-acetylaminopyrene, 6-hydroxy-2-aminopyrene, and 2-aminopyrene. Urinary excretion accounts for a smaller portion of the dose, with metabolites including 6-hydroxy-2-acetylaminopyrene and glucuronide conjugates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
